1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that contains both bromine and iodine atoms, along with difluoromethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromodifluoromethylating reagents such as dibromodifluoromethane (CF₂Br₂) under photochemical conditions . The reaction is catalyzed by eosin Y and proceeds smoothly at room temperature, demonstrating broad functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of greener and more sustainable methods, such as the use of non-ozone depleting difluorocarbene reagents, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl and iodine groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the bromodifluoromethyl group.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Cross-Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.
Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers and advanced coatings.
Biochemical Research: The compound can act as a probe or reagent in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromodifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the iodine atom can facilitate cross-coupling reactions to form new bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane: Used in similar synthetic applications but with different reactivity due to the presence of chlorine instead of bromine.
(Trifluoromethyl)trimethylsilane: Another fluorinated compound with distinct properties and applications in organic synthesis.
Gem-Difluoroallenes: These compounds offer a versatile platform for synthetic transformations and have unique properties compared to 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole.
Uniqueness
This compound is unique due to the combination of bromodifluoromethyl and iodine groups on the pyrazole ringThe presence of both bromine and iodine allows for diverse chemical modifications and the formation of complex molecules with specific properties .
Properties
CAS No. |
2768326-62-9 |
---|---|
Molecular Formula |
C6H6BrF2IN2 |
Molecular Weight |
350.9 |
Purity |
95 |
Origin of Product |
United States |
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